Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene ring with a methyl ester group at position 2 and a sulfamoyl moiety at position 2. The sulfamoyl group is further substituted with an ethyl and phenyl group, forming an N-ethyl-N-phenylsulfonamide structure. Its synthesis likely involves sulfamoylation of a methyl thiophene-2-carboxylate precursor, analogous to methods used for related compounds like GSK0660 .
Properties
IUPAC Name |
methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-15(11-7-5-4-6-8-11)21(17,18)12-9-10-20-13(12)14(16)19-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAMZOKSZUHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with ethyl(phenyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Friedel-Crafts acylation can be performed using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene ring and sulfamoyl group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison of Related Thiophene/Sulfamoyl Derivatives
Key Observations
Structural Variations: The target compound distinguishes itself with an N-ethyl-N-phenylsulfamoyl group, contrasting with GSK0660’s N-(2-methoxy-4-anilinophenyl)sulfamoyl group. Unlike thifensulfuron-methyl, which contains a triazine-carbamoyl group for herbicidal activity, the target compound lacks heterocyclic substituents, suggesting divergent applications .
Biological Activity: GSK0660 and ST247 are PPARδ antagonists, with ST247 exhibiting enhanced solubility due to its hexylamino group . Thifensulfuron-methyl inhibits acetolactate synthase (ALS) in plants, a mechanism absent in PPAR-targeting analogs .
Physicochemical Properties :
- The dielectric constant of methyl thiophene-2-carboxylate (8.81 at 20°C) provides a baseline for estimating the target compound’s polarity. The bulky ethyl(phenyl)sulfamoyl group likely reduces solubility in polar solvents compared to simpler analogs.
Synthetic Pathways: Synthesis of the target compound may parallel methods for GSK0660, involving sulfamoylation of methyl 3-aminothiophene-2-carboxylate with ethyl(phenyl)sulfamoyl chloride .
Biological Activity
Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, an ethyl group, a phenyl group, and a sulfamoyl moiety. This unique combination of structural features contributes to its biological activity.
- Molecular Formula : C12H13NO3S
- Molecular Weight : 253.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This mechanism is significant in the context of drug design for conditions like cancer and bacterial infections.
- Receptor Modulation : The compound may modulate receptor activity by altering binding affinities, which can influence signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that derivatives of thiophene compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for developing new antifungal agents.
Anticancer Potential
The compound's anticancer properties have been explored in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa, MCF-7) have shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism involves activation of caspases and modulation of Bcl-2 family proteins.
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor reduction. Results indicate significant tumor size reduction compared to control groups.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
-
Case Study on Anticancer Activity :
- Research involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic factors.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | Lacks ethyl and phenyl groups | Moderate antimicrobial activity |
| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | Contains methoxy group | Lower anticancer efficacy |
| Methyl 3-[fluorophenylsulfamoyl]thiophene-2-carboxylate | Contains fluorine | Higher metabolic stability |
Q & A
Q. How do electronic effects of the thiophene ring influence photophysical properties?
- Time-Dependent DFT (TD-DFT) predicts absorption/emission spectra. Substituents at the 3-position (e.g., sulfamoyl) red-shift absorption maxima due to extended π-conjugation. Transient absorption spectroscopy measures excited-state lifetimes for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
